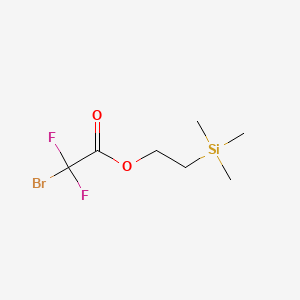
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C7H13BrF2O2Si. It is a derivative of ethyl bromodifluoroacetate, where the ethyl group is replaced by a 2-(trimethylsilyl)ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate typically involves the reaction of ethyl bromodifluoroacetate with 2-(trimethylsilyl)ethanol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can undergo oxidation to form new compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide or potassium fluoride in solvents like acetone or dimethyl sulfoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 2-(Trimethylsilyl)ethyl 2-iodo-2,2-difluoroacetate, while reduction with lithium aluminum hydride can produce 2-(Trimethylsilyl)ethyl 2,2-difluoroethanol.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer and antiviral drugs.
Industry: The compound is used in the production of high-performance materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate involves its ability to act as a source of difluoromethyl groups in chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-fluorine bonds. This property is exploited in the synthesis of various difluorinated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromodifluoroacetate: Similar structure but with an ethyl group instead of a 2-(trimethylsilyl)ethyl group.
Methyl bromodifluoroacetate: Contains a methyl group instead of a 2-(trimethylsilyl)ethyl group.
2-(Trimethylsilyl)ethyl 2-iodo-2,2-difluoroacetate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate is unique due to the presence of the 2-(trimethylsilyl)ethyl group, which imparts different reactivity and properties compared to its analogs. This group can enhance the compound’s stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C7H13BrF2O2Si |
|---|---|
Molekulargewicht |
275.16 g/mol |
IUPAC-Name |
2-trimethylsilylethyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C7H13BrF2O2Si/c1-13(2,3)5-4-12-6(11)7(8,9)10/h4-5H2,1-3H3 |
InChI-Schlüssel |
XFXDBRXWDJOHMX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC(=O)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Acetyl-2-hydroxy-2-methyl-5-isopropylbicyclo[4.3.0]nonane](/img/structure/B14120402.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)

![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B14120431.png)
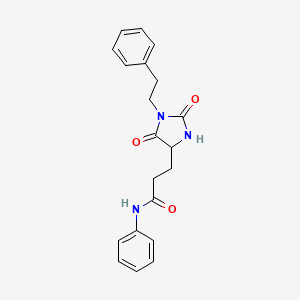
![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
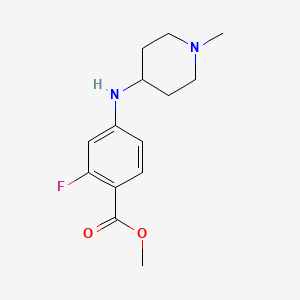
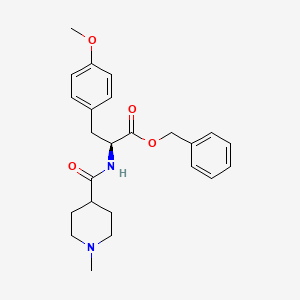


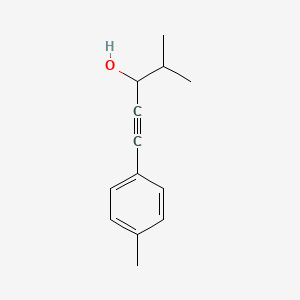
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120493.png)
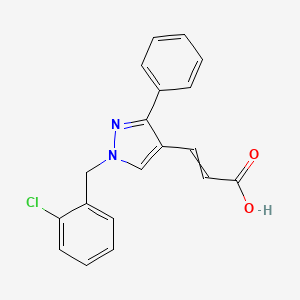
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14120507.png)
